molecular formula C15H11NO2 B7763340 4'-Cyano-biphenyl-4-acetic acid

4'-Cyano-biphenyl-4-acetic acid

Cat. No.: B7763340
M. Wt: 237.25 g/mol
InChI Key: JCZRXEXCOHAAGM-UHFFFAOYSA-N
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Description

4’-Cyano-biphenyl-4-acetic acid is an organic compound with the molecular formula C15H11NO2. It is characterized by the presence of a biphenyl core with a cyano group at the 4’ position and an acetic acid moiety at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-biphenyl-4-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4’-Cyano-biphenyl-4-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4’-Cyano-biphenyl-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4’-Cyano-biphenyl-4-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyano-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl core allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4’-Cyano-biphenyl-4-acetic acid is unique due to the presence of both the cyano group and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-cyanophenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZRXEXCOHAAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound (840 mg) obtained in the above (2) is dissolved in DMF (7 ml), and thereto are added pyridine (10 μl) and cuprous cyanide (I) (410 mg), and the mixture is refluxed with stirring for 8 hours. To the mixture is further added cuprous cyanide (I) (410 mg), and the mixture is refluxed with stirring for 7.5 hours. After cooling, to the mixture is added a mixture of conc. aqueous ammonia (5 ml) and water (60 ml), and the precipitates are removed by filtration. The filtrate is concentrated under reduced pressure, and the pH value of the residue is adjusted to pH 11 with 1N aqueous sodium hydroxide solution, and washed twice with ether. The pH value of the residue is adjusted to pH 1 with conc. hydrochloric acid, and extracted three times with ethyl acetate. The organic layer is washed with a saturated brine, and dried over anhydrous magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to give the title compound (654 mg).
[Compound]
Name
compound
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
410 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
410 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

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